N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide
Description
N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide (CAS: 1798733-65-9) is a heterocyclic compound featuring a partially saturated isoindole core substituted with a sulfonamide group and two methyl groups on the nitrogen atom. Its hydrochloride salt form (molecular formula: C₁₀H₁₅ClN₂O₂S; molecular weight: 262.76 g/mol) is widely used as a versatile small-molecule scaffold in laboratory research . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (148.3 Ų) and [M+Na]⁺ (157.7 Ų), highlight its utility in mass spectrometry-based analytical workflows .
Properties
CAS No. |
1306607-06-6 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
MQJABNPBKCFCGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of isoindole derivatives with sulfonamide groups. One common method involves the reaction of 2,3-dihydro-1H-isoindole with dimethylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide span multiple scientific disciplines:
Chemistry
- Building Block for Synthesis : Utilized in the development of more complex molecules and as a reagent in organic synthesis.
Biology
- Antimicrobial Properties : Exhibits significant activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Comparable to gentamicin |
| Escherichia coli | 12 | Comparable to ampicillin |
- Anticancer Activity : Demonstrated effectiveness against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 | 15.4 | Induces apoptosis |
| HCT-116 | 12.7 | Cell cycle arrest |
Medicine
- Therapeutic Potential : Explored for its ability to inhibit enzymes involved in critical biological processes, making it a candidate for drug development against diseases such as cancer and infections.
Industry
- Specialty Chemicals Development : Used in creating polymers and coatings due to its unique chemical properties.
Anticancer Study
A study assessed the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant inhibition of cancer cell growth through apoptosis induction.
Antimicrobial Evaluation
Research focused on the antibacterial properties against different bacterial strains revealed a broad spectrum of activity, suggesting potential for development into a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide with analogous compounds:
Physicochemical Properties
- Solubility: The hydrochloride salt form of this compound likely exhibits enhanced water solubility due to its ionic nature, whereas 3-chloro-N-phenyl-phthalimide (non-ionic, aromatic) is less soluble in polar solvents .
- Stability : Sulfonamides generally exhibit high thermal and chemical stability. However, the hydrochloride salt may hydrolyze under extreme pH conditions, unlike the neutral phthalimide derivatives .
Research Findings and Gaps
- Analytical Utility : CCS predictions for the target compound enable its identification in untargeted metabolomics studies, though comparable data for analogues (e.g., phthalimides) are lacking .
- Stability Studies : Degradation pathways of loperamide impurities suggest that structural complexity influences stability, a factor requiring investigation for the simpler isoindole-sulfonamide scaffold .
Biological Activity
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymes : The compound binds to and inhibits specific enzymes involved in critical biological processes, potentially disrupting metabolic pathways essential for cell survival and proliferation.
- Modulate Receptors : It interacts with cellular receptors, influencing signaling pathways that regulate various physiological functions .
- Disrupt Cellular Functions : The compound may affect cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values indicating potent activity. Table 2 summarizes the IC50 values against different cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 15.6 |
| Caco-2 (intestinal cancer) | 12.4 |
| MG63 (osteosarcoma) | 10.2 |
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the isoindole core and sulfonamide group can significantly influence its biological activity. For example:
- Methyl Substitution : The presence of methyl groups enhances lipophilicity and improves cellular uptake.
- Sulfonamide Group : The sulfonamide moiety is crucial for antibacterial activity as it mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .
Study 1: Anticancer Efficacy
A study conducted by Al-Khayat et al. evaluated the anticancer efficacy of this compound on HCT116 and Caco-2 cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial effectiveness of this compound was assessed against various bacterial strains using the agar diffusion method. The results showed that this compound produced inhibition zones comparable to standard antibiotics like gentamicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
